molecular formula C12H10N2O2 B2615989 2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 944740-34-5

2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No. B2615989
CAS RN: 944740-34-5
M. Wt: 214.224
InChI Key: XSCBGRZRDXWZGE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene . 2-oxo-N-(4-(pyrimidin-4-yloxy/thio)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives are disclosed for use in the prevention and/or treatment of proliferative cell diseases and conditions including cancers .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with H2O in acidic solution . The carbonyl of the starting material was protonated in the presence of H2SO4, which facilitated nucleophilic addition of a water molecule to it .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

A series of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles were synthesized . Their antiproliferative activity was studied. Substituents in the pyridine ring 5- and 6-positions influenced the activity of the molecules .

Scientific Research Applications

Kinase Inhibition

2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide derivatives have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate improved enzyme potency and aqueous solubility, leading to enhanced kinase selectivity. This is particularly relevant in cancer research, as one derivative showed complete tumor stasis in a Met-dependent gastric carcinoma model, advancing it to phase I clinical trials (Schroeder et al., 2009).

Fluorescence Properties

Research into 2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide derivatives has also explored their fluorescent properties. For instance, a study on 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides revealed the formation of fluorescent compounds, highlighting their potential in spectral-luminescence applications (Ershov et al., 2015).

Antimicrobial and Antifungal Agents

Derivatives of 6-oxo-pyridine-3-carboxamide, a closely related compound, have shown promising results as antibacterial and antifungal agents. Their synthesis and in vitro antimicrobial evaluation displayed broad-spectrum activity, comparable to known drugs like Ampicillin and Gentamicin against certain bacteria (El-Sehrawi et al., 2015).

Cancer Treatment

N-carbamoyl derivatives of 6-oxo-1,2-dihydropyridine-3-carboxamide have been studied for their potential as cancer treatment agents. These derivatives demonstrated cytotoxic activity against fibroblast growth factor 1 (FGF1), a factor implicated in various human cancers. Molecular docking studies confirmed their interaction with FGF1, suggesting their efficacy as anticancer agents (Misra et al., 2017).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of various 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives has provided insights into their chemical properties and potential applications. This includes studies on their crystal structures and synthesis methods, contributing to a better understanding of their chemical behavior and potential industrial applications (Wiedemann & Grohmann, 2009).

Mechanism of Action

The compounds are considered to be capable of inhibiting cell proliferation and cause cancer cell apoptosis by inhibiting the activity of receptor tyrosine kinases (RTKs) such as TYRO3, AXL, MER and/or MET .

Future Directions

The future directions of 2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide research could involve further exploration of its potential in the prevention and/or treatment of proliferative cell diseases and conditions including cancers . Additionally, more research could be done to understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

2-oxo-N-phenyl-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-10(7-4-8-13-11)12(16)14-9-5-2-1-3-6-9/h1-8H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCBGRZRDXWZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Synthesis routes and methods

Procedure details

To a solution of 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.00 g, 7.18 mmol) in anhydrous tetrahydrofuran (40 mL) was added 4-methyl morpholine (1.01 g, 10.06 mmol). After cooling to 0° C., isobutyl chloroformate (1.27 g, 9.34 mmol) was added to the reaction mixture. The mixture was stirred at ambient temperature for 6 hours followed by the addition of aniline (0.87 g, 9.34 mmol). The resulting mixture was stirred at ambient temperature for 16 hours. The solvent was removed in vacuo. The residue was dissolved in ethyl acetate (100 mL), and washed with saturated aqueous sodium bicarbonate (2×50 mL) and brine (50 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford the title compound as a colorless solid (1.50 g, 97%): 1H NMR (300 MHz, DMSO-d6) δ 12.71 (br s, 1H), 12.14 (s, 1H), 8.46-8.38 (m, 1H), 7.80-7.52 (m, 1H), 7.65-7.62 (m, 2H), 7.35-7.29 (m, 2H), 7.10-6.95 (m, 1H), 6.58-6.45 (m, 1H); MS (ES+) m/z 215.2 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
0.87 g
Type
reactant
Reaction Step Three
Yield
97%

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